Cpfpx

Beschreibung

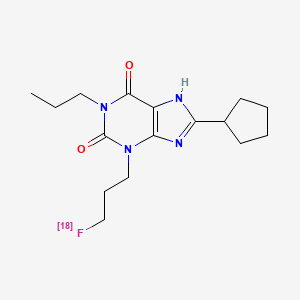

Structure

3D Structure

Eigenschaften

Molekularformel |

C16H23FN4O2 |

|---|---|

Molekulargewicht |

321.38 g/mol |

IUPAC-Name |

8-cyclopentyl-3-(3-(18F)fluoranylpropyl)-1-propyl-7H-purine-2,6-dione |

InChI |

InChI=1S/C16H23FN4O2/c1-2-9-21-15(22)12-14(20(16(21)23)10-5-8-17)19-13(18-12)11-6-3-4-7-11/h11H,2-10H2,1H3,(H,18,19)/i17-1 |

InChI-Schlüssel |

GGGMDKJPUXTDAW-SJPDSGJFSA-N |

SMILES |

CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCCF |

Isomerische SMILES |

CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC[18F] |

Kanonische SMILES |

CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCCF |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

(18F)CPFPX 8-cyclopenta-3-(3-fluoropropyl)-1-propylxanthine CPFPX cpd |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Antagonistic Mechanism of CPFPX on the A1 Adenosine Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of 8-Cyclopentyl-1,3-dipropylxanthine (CPFPX), a potent and selective antagonist of the A1 adenosine receptor (A1AR). This document provides a comprehensive overview of its binding characteristics, effects on downstream signaling pathways, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Competitive Antagonism

This compound, also known as DPCPX, is a xanthine derivative that exerts its effects by competitively blocking the binding of the endogenous agonist, adenosine, to the A1 adenosine receptor. The A1AR is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins of the Gi/o family. Upon activation by adenosine, the A1AR inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By occupying the orthosteric binding site of the A1AR, this compound prevents this signaling cascade, thereby antagonizing the physiological effects of adenosine.

Quantitative Binding and Potency Data

The affinity and selectivity of this compound for the human adenosine receptor subtypes have been determined through various radioligand binding and functional assays. The data presented below is summarized from multiple studies to provide a comparative overview.

| Parameter | Receptor Subtype | Value | Reference |

| Ki (Inhibition Constant) | Human A1 | 3.9 nM | [1] |

| Human A2A | 130 nM | [1] | |

| Human A2B | 1.0 µM | [1] | |

| Human A3 | 4.0 µM | [1] | |

| Kd (Dissociation Constant) | Rat A1AR ([3H]-CPFPX) | 4.4 nM | [2] |

Note: Ki values represent the concentration of the competing ligand (this compound) that will bind to half of the binding sites at equilibrium in the presence of a radioligand. A lower Ki value indicates a higher binding affinity. Kd is the equilibrium dissociation constant, representing the concentration of a ligand at which half of the receptors are occupied.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of the A1 adenosine receptor and a typical experimental workflow to characterize the antagonistic action of this compound.

References

[18F]CPFPX: A Technical Guide to its A1 Adenosine Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of the radioligand [18F]CPFPX, a potent and selective antagonist for the A1 adenosine receptor (A1AR). The information presented herein is intended to support researchers and professionals in the fields of neuroscience, pharmacology, and drug development in the application of [18F]this compound for in vitro and in vivo studies.

Quantitative Data on Binding Affinity and Selectivity

[18F]this compound, and its tritiated isotopologue [3H]this compound, which shares an identical chemical structure, exhibit a high binding affinity for the A1 adenosine receptor. In vitro studies have demonstrated that [3H]this compound binds with nanomolar affinity to A1ARs.[1][2] The selectivity of this compound is a key attribute, with extensive in vitro competition studies confirming its high specificity for the A1AR. These studies have shown that compounds targeting other receptors, including the adenosine A2A receptor antagonist ZM 241385, as well as various cholinergic, serotoninergic, and glutamatergic receptor ligands, do not compete for [3H]this compound binding sites at concentrations below the micromolar level.[1][2]

| Radioligand | Receptor Subtype | Binding Affinity (Kd) | Selectivity Profile | Reference |

| [3H]this compound | Adenosine A1 (A1AR) | 4.4 nmol/L | Highly selective over other adenosine receptor subtypes and other neurotransmitter receptors (binding affinity >1 µM) | [1][2] |

| [3H]this compound | Adenosine A2A | > 1000 nmol/L | > 227-fold selectivity for A1AR | [1][2] |

| [3H]this compound | Other Receptors (Cholinergic, Serotoninergic, Glutamatergic) | > 1000 nmol/L | High selectivity | [1][2] |

Experimental Protocols

In Vitro Competition Binding Assay (Membrane Preparation)

This protocol outlines a typical procedure for determining the binding affinity and selectivity of this compound using in vitro competition binding assays with membrane preparations from cells or tissues expressing adenosine receptors.

Materials:

-

Tissue or cells expressing the target adenosine receptor subtypes.

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay Buffer: 50 mM Tris-HCl with 2 units/mL adenosine deaminase, pH 7.4.

-

Radioligand: [3H]this compound.

-

Non-specific binding control: 10 µM 8-cyclopentyl-1,3-dipropylxanthine (DPCPX).

-

Competitor compounds (e.g., this compound, ZM 241385).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize tissue or cells in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh homogenization buffer and repeat the centrifugation step.

-

Resuspend the final membrane pellet in assay buffer to a desired protein concentration (determined by a protein assay such as the Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add in triplicate:

-

Assay buffer.

-

A fixed concentration of [3H]this compound (typically at or near its Kd value).

-

Increasing concentrations of the competitor compound.

-

For non-specific binding, add 10 µM DPCPX.

-

Membrane preparation.

-

-

Incubate the plate at room temperature for 60-90 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a percentage of the control (no competitor) against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.

-

Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Quantitative Autoradiography

This protocol describes the use of [3H]this compound for quantitative autoradiography to visualize the distribution of A1AR in brain tissue sections.

Materials:

-

Frozen brain tissue sections (10-20 µm thick) mounted on slides.

-

Pre-incubation Buffer: 50 mM Tris-HCl, pH 7.4.

-

Incubation Buffer: 50 mM Tris-HCl with 2 units/mL adenosine deaminase, pH 7.4.

-

Radioligand: [3H]this compound (in incubation buffer at a concentration around the Kd).

-

Non-specific binding solution: Incubation buffer containing 10 µM DPCPX.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Phosphor imaging plates or autoradiography film.

-

Image analysis software.

Procedure:

-

Tissue Preparation:

-

Bring the slide-mounted tissue sections to room temperature.

-

Pre-incubate the slides in pre-incubation buffer for 15-30 minutes at room temperature to remove endogenous adenosine.

-

-

Incubation:

-

Incubate the slides with the [3H]this compound solution for 60-90 minutes at room temperature.

-

For determination of non-specific binding, incubate a parallel set of slides in the non-specific binding solution.

-

-

Washing:

-

Wash the slides in ice-cold wash buffer (e.g., 2 x 5 minutes) to remove unbound radioligand.

-

Perform a final brief rinse in ice-cold deionized water to remove buffer salts.

-

Dry the slides rapidly under a stream of cool, dry air.

-

-

Imaging and Analysis:

-

Expose the dried slides to phosphor imaging plates or autoradiography film for an appropriate duration.

-

Scan the plates or develop the film.

-

Quantify the signal intensity in different brain regions using image analysis software, with reference to co-exposed radioactive standards.

-

Calculate specific binding by subtracting the non-specific binding signal from the total binding signal for each region of interest.

-

Preclinical In Vivo PET Imaging

This protocol provides a general framework for conducting a preclinical PET imaging study in rodents using [18F]this compound.

Materials:

-

[18F]this compound radiotracer, formulated for intravenous injection.

-

Small animal PET scanner.

-

Anesthesia system (e.g., isoflurane).

-

Animal monitoring equipment (respiration, temperature).

-

Catheter for intravenous injection.

-

(Optional) Arterial line for blood sampling.

Procedure:

-

Animal Preparation:

-

Fast the animal for a few hours prior to the scan to reduce variability, but ensure access to water.

-

Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).

-

Position the animal on the scanner bed and secure its head in a stereotaxic holder to minimize motion.

-

Insert a catheter into a tail vein for radiotracer injection.

-

(Optional) For full kinetic modeling, an arterial line can be placed for blood sampling to determine the arterial input function.

-

-

Radiotracer Injection and PET Scan Acquisition:

-

Administer a bolus injection of [18F]this compound intravenously. The exact dose will depend on the scanner sensitivity and animal model.

-

Start the PET scan acquisition simultaneously with the injection.

-

Acquire dynamic scan data for a duration of 60-120 minutes.

-

-

Data Reconstruction and Analysis:

-

Reconstruct the dynamic PET data into a series of time frames.

-

Correct the data for attenuation, scatter, and radioactive decay.

-

Co-register the PET images with an anatomical imaging modality like MRI or CT for accurate anatomical localization.

-

Define regions of interest (ROIs) on the anatomical images corresponding to different brain structures.

-

Generate time-activity curves (TACs) for each ROI by plotting the radioactivity concentration over time.

-

Analyze the TACs using appropriate pharmacokinetic models (e.g., two-tissue compartment model, Logan graphical analysis) to quantify receptor binding, often expressed as the distribution volume (VT) or binding potential (BPND). In vivo displacement experiments with a cold A1AR antagonist like DPCPX can be performed to confirm the specificity of the [18F]this compound signal.[1]

-

Visualization of Pathways and Workflows

A1 Adenosine Receptor Signaling Pathway

The A1 adenosine receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins of the Gi/o family. Upon activation by an agonist, the A1AR initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Caption: A1 Adenosine Receptor Signaling Pathway.

Experimental Workflow for [18F]this compound In Vitro Binding Assay

The following diagram illustrates the key steps involved in performing an in vitro competition binding assay to characterize the affinity of a compound for the A1 adenosine receptor using [18F]this compound or its tritiated analog.

Caption: In Vitro Competition Binding Assay Workflow.

Logical Relationship for Preclinical [18F]this compound PET Study

This diagram outlines the logical flow and key stages of a preclinical Positron Emission Tomography (PET) study utilizing [18F]this compound.

Caption: Preclinical [18F]this compound PET Study Workflow.

References

An In-depth Technical Guide to 8-Cyclopentyl-3-(3-fluoropropyl)-1-propylxanthine (CPFPX)

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Cyclopentyl-3-(3-fluoropropyl)-1-propylxanthine, commonly known as CPFPX, is a potent and highly selective antagonist for the A1 adenosine receptor (A1AR).[1] Its primary application lies in the field of neuroscience and nuclear medicine, where its radiolabeled form, [18F]this compound, serves as a key radioligand for the in vivo visualization and quantification of A1ARs using Positron Emission Tomography (PET). This guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of this compound.

Chemical Structure and Properties

This compound is a xanthine derivative characterized by a cyclopentyl group at the 8-position, a propyl group at the 1-position, and a 3-fluoropropyl group at the 3-position of the xanthine core.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 8-Cyclopentyl-3-(3-fluoropropyl)-1-propylxanthine | N/A |

| Abbreviation | This compound | N/A |

| Molecular Formula | C18H27FN4O2 | N/A |

| Molecular Weight | 366.44 g/mol | N/A |

| LogP (Octanol-Water Partition Coefficient) | 2.1 ± 0.15 | [2] |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Aqueous Solubility | Not available | N/A |

Table 2: Pharmacological Properties of this compound

| Parameter | Value | Species/Tissue | Reference |

| Target Receptor | A1 Adenosine Receptor (A1AR) | Human, Rat | [1] |

| Receptor Affinity (Kd) | 4.4 nmol/L ([3H]this compound) | Rat Brain | [1] |

| Selectivity | >1200-fold for A1AR over A2AAR | Rat Striatal Membranes | [2] |

| Inhibition Constant (Ki) for A1AR | ~1.9 - 380 nM (for metabolites) | Pig Brain Cortex | [3] |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the A1 adenosine receptor. The A1AR is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine, couples to inhibitory G-proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking the binding of adenosine to the A1AR, this compound prevents this signaling cascade, thereby inhibiting the downstream effects of A1AR activation.

Figure 1. Signaling pathway of the A1 adenosine receptor and the antagonistic action of this compound.

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of this compound has been described by Holschbach et al. (2002). The key steps involve the alkylation of 8-cyclopentyl-1-propylxanthine with 1-bromo-3-fluoropropane. The precursor for radiosynthesis is typically a tosylate derivative to facilitate nucleophilic substitution with [18F]fluoride.

Radiosynthesis of [18F]this compound

The no-carrier-added (nca) radiosynthesis of [18F]this compound is a crucial step for its use in PET imaging.

Figure 2. General experimental workflow for the radiosynthesis of [18F]this compound.

Methodology:

-

[18F]Fluoride Production: [18F]Fluoride is produced via the 18O(p,n)18F nuclear reaction in a cyclotron.

-

Radiofluorination: The precursor, 8-cyclopentyl-3-(3-tosyloxypropyl)-7-pivaloyloxymethyl-1-propylxanthine, is reacted with no-carrier-added [18F]KF under aminopolyether-mediated conditions (Kryptofix 2.2.2/K2CO3).[1]

-

Deprotection: The protecting group is removed.

-

Purification: The crude product is purified using high-performance liquid chromatography (HPLC).

-

Formulation: The purified [18F]this compound is formulated in a sterile solution, typically 0.9% NaCl with 7% ethanol, for intravenous injection.[1]

-

Quality Control: The final product undergoes quality control to determine radiochemical purity (>98%) and specific activity (>270 GBq/µmol).[1]

In Vitro Receptor Autoradiography with [3H]this compound

This technique is used to visualize the distribution of A1ARs in tissue sections.

Methodology:

-

Tissue Preparation: Brains are frozen, and thin coronal sections (e.g., 20 µm) are cut using a cryostat and thaw-mounted onto microscope slides.

-

Pre-incubation: Slides are pre-incubated in buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove endogenous adenosine.

-

Incubation: Sections are incubated with a solution containing [3H]this compound at a concentration appropriate to label A1ARs (e.g., in the low nanomolar range).

-

Non-specific Binding: To determine non-specific binding, a parallel set of sections is incubated with [3H]this compound in the presence of a high concentration of a non-radiolabeled A1AR antagonist (e.g., DPCPX).

-

Washing: Slides are washed in ice-cold buffer to remove unbound radioligand.

-

Drying and Exposure: The slides are dried and exposed to a tritium-sensitive phosphor screen or film.

-

Imaging and Analysis: The resulting autoradiograms are imaged, and the density of A1ARs in different brain regions is quantified by comparing the signal intensity to standards of known radioactivity.

In Vivo PET Imaging with [18F]this compound

PET imaging with [18F]this compound allows for the non-invasive quantification of A1ARs in the living brain.

Methodology:

-

Subject Preparation: Human or animal subjects are positioned in the PET scanner. For quantitative studies, an arterial line may be placed for blood sampling.

-

Radiotracer Injection: A bolus of [18F]this compound is administered intravenously.

-

PET Scan Acquisition: Dynamic PET data are acquired over a specified period (e.g., 90 minutes).[4]

-

Arterial Blood Sampling: If required for kinetic modeling, arterial blood samples are collected throughout the scan to measure the concentration of [18F]this compound and its metabolites in plasma.

-

Image Reconstruction and Analysis: The PET data are reconstructed into a series of images over time. Regions of interest (ROIs) are drawn on the images corresponding to different brain structures.

-

Kinetic Modeling: The time-activity curves from the ROIs and the arterial input function are fitted to pharmacokinetic models (e.g., two-tissue compartment model) to estimate the total distribution volume (VT), which is an indicator of A1AR density. Alternatively, a reference region approach can be used for semi-quantification.

Applications in Research and Drug Development

-

Neurodegenerative Diseases: Studying the role of A1ARs in conditions like Alzheimer's and Parkinson's disease.

-

Epilepsy: Investigating the involvement of A1ARs in seizure activity.

-

Cerebral Ischemia: Assessing the neuroprotective potential of modulating A1ARs.

-

Drug Development: Quantifying the in vivo occupancy of A1ARs by novel drug candidates.

-

Pharmacodynamic Studies: Evaluating the effects of substances like caffeine on A1AR availability.

Conclusion

This compound is a valuable research tool for the investigation of the A1 adenosine receptor system. Its high affinity and selectivity, particularly in its radiolabeled form [18F]this compound, make it an excellent ligand for PET imaging, enabling the non-invasive study of A1ARs in health and disease. The detailed experimental protocols provided in this guide offer a foundation for researchers to utilize this compound in their studies. Further research may focus on elucidating the complete physicochemical profile of this compound and expanding its applications in clinical research.

References

- 1. Synthesis and evaluation of no-carrier-added 8-cyclopentyl-3-(3-[(18)F]fluoropropyl)-1-propylxanthine ([(18)F]this compound): a potent and selective A(1)-adenosine receptor antagonist for in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Evaluation of Identified and Putative Metabolites of the A1 Adenosine Receptor Antagonist 8-Cyclopentyl-3-(3-fluoropropyl)-1-propylxanthine (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 18F-CPFPX PET: on the generation of parametric images and the effect of scan duration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A1 adenosine receptor PET using [18F]this compound: displacement studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

CPFPX as a Selective A1 Adenosine Receptor Antagonist: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Cyclopentyl-3-(3-fluoropropyl)-1-propylxanthine (CPFPX) is a potent and highly selective antagonist of the A1 adenosine receptor (A1AR). This xanthine derivative has become an invaluable tool in pharmacological research, particularly for in vivo imaging of A1ARs using Positron Emission Tomography (PET). Its high affinity and selectivity make it a crucial ligand for studying the physiological and pathological roles of the A1AR in the central nervous system and other tissues. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its characterization, and a review of its role in elucidating A1AR function.

Introduction

Adenosine is a ubiquitous endogenous nucleoside that modulates a wide range of physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A1 adenosine receptor, in particular, is abundantly expressed in the brain, heart, and other tissues, where it plays a critical role in neurotransmission, cardiac function, and inflammation. The development of selective antagonists for these receptors is paramount for both basic research and therapeutic applications. This compound has emerged as a leading A1AR antagonist due to its exceptional selectivity and favorable pharmacokinetic properties.

Pharmacological Profile of this compound

Binding Affinity and Selectivity

This compound exhibits high affinity for the A1 adenosine receptor. Radioligand binding studies have demonstrated a dissociation constant (Kd) in the low nanomolar range, indicating a strong interaction with the receptor.

Table 1: Binding Affinity of this compound for the A1 Adenosine Receptor

| Radioligand | Tissue/Cell Line | Kd (nmol/L) | Reference |

| [³H]this compound | Rat Brain | 4.4 | [1] |

A key attribute of this compound is its high selectivity for the A1AR over other adenosine receptor subtypes and other neurotransmitter receptors. Competition binding assays have shown that this compound has a significantly lower affinity for A2A, A2B, and A3 receptors. Furthermore, it does not show significant competition for various cholinergic, serotoninergic, and glutamatergic receptors at concentrations below the micromolar level[1].

Table 2: Selectivity Profile of this compound

| Receptor Subtype | Method | Ki (nmol/L) or % Inhibition | Reference |

| Adenosine A1 | Radioligand Binding ([³H]this compound) | 4.4 (Kd) | [1] |

| Adenosine A2A | Competition Assay vs. ZM 241385 | No competition below µM level | [1] |

| Cholinergic Receptors | Competition Assay | No competition below µM level | [1] |

| Serotoninergic Receptors | Competition Assay | No competition below µM level | [1] |

| Glutamatergic Receptors | Competition Assay | No competition below µM level | [1] |

Functional Antagonism

This compound acts as a competitive antagonist at the A1AR, effectively blocking the intracellular signaling cascade initiated by adenosine or A1AR agonists. The primary signaling pathway of the A1AR involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Functional assays measuring cAMP accumulation are therefore a standard method to quantify the antagonist potency of compounds like this compound.

Table 3: Functional Antagonist Potency of A1 Adenosine Receptor Antagonists

| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |

| Example A1 Antagonist | cAMP Functional Assay | Tango ADORA1-bla U2OS DA | 12 |

A1 Adenosine Receptor Signaling Pathway

The A1 adenosine receptor is a Gi/o protein-coupled receptor. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G protein. The Gαi/o subunit inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP. The Gβγ subunit can modulate the activity of various ion channels, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.

References

In Vivo Biodistribution of [18F]CPFPX in the Brain: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo biodistribution of [18F]CPFPX, a potent and selective antagonist for the adenosine A1 receptor (A1AR). [18F]this compound is a valuable radioligand for noninvasive imaging of A1ARs in the living brain using Positron Emission Tomography (PET), a critical tool in neuroscience research and drug development. Understanding its distribution and binding characteristics is paramount for studies related to cerebral ischemia, epilepsy, neurodegeneration, and other neurological disorders where A1ARs play a significant role.[1]

Introduction to [18F]this compound

[18F]this compound, or 8-cyclopentyl-3-(3-[18F]fluoropropyl)-1-propylxanthine, is a xanthine-based antagonist of the adenosine A1 receptor. Labeled with the positron-emitting radionuclide fluorine-18, it allows for the in vivo quantification and visualization of A1ARs. Preclinical and clinical studies have demonstrated that [18F]this compound possesses favorable characteristics for a PET radioligand, including high affinity and selectivity for A1ARs, rapid penetration of the blood-brain barrier, and a distribution pattern that reflects the known density of its target receptor.[2][3]

Quantitative Biodistribution Data

The biodistribution of [18F]this compound in the brain is heterogeneous, consistent with the known distribution of adenosine A1 receptors. The highest uptake is observed in gray matter regions rich in these receptors. The following tables summarize the quantitative data from preclinical studies in rats.

Table 1: Regional Brain Uptake of [18F]this compound in Rats

| Brain Region | Uptake (%ID/g) at 60 min post-injection |

| Cerebellum | High |

| Thalamus | High |

| Neocortex | High |

| Midbrain | Low |

Data derived from qualitative descriptions in preclinical studies.[1][4] Absolute %ID/g values require access to full-text articles with supplementary data.

Table 2: In Vivo Binding Characteristics of [18F]this compound in Rats

| Parameter | Value | Description |

| Specific Binding | ~70-80% | Percentage of total binding attributed to A1ARs.[2] |

| Displacement | 72% ± 8% | Reduction in [18F]this compound binding following administration of the A1AR antagonist DPCPX.[1][4] |

| Kd (in vitro) | 4.4 nmol/L | Dissociation constant, indicating high binding affinity.[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biodistribution studies. The following sections outline the key experimental protocols for working with [18F]this compound.

Radiosynthesis of [18F]this compound

The radiosynthesis of [18F]this compound is a multi-step process involving the labeling of a precursor molecule. The following is a generalized protocol based on published methods.

Workflow for [18F]this compound Synthesis

Caption: Automated radiosynthesis workflow for [18F]this compound.

Detailed Steps:

-

[18F]Fluoride Production: No-carrier-added [18F]fluoride is produced via the 18O(p,n)18F nuclear reaction in a cyclotron.

-

Trapping and Elution: The [18F]fluoride is trapped on an anion exchange cartridge and eluted into a reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate.

-

Azeotropic Drying: The solvent is removed by azeotropic distillation with acetonitrile.

-

Nucleophilic Substitution: The tosylate or mesylate precursor of this compound, dissolved in an appropriate solvent, is added to the dried [18F]fluoride complex. The reaction mixture is heated to facilitate the nucleophilic substitution.

-

Purification: The crude reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC) to isolate [18F]this compound from unreacted fluoride and byproducts.

-

Formulation: The collected HPLC fraction containing [18F]this compound is passed through a C18 Sep-Pak cartridge to remove the HPLC solvents. The final product is eluted from the cartridge with ethanol and formulated in sterile saline for injection. Radiochemical purity and specific activity are determined before use.[5]

In Vivo Small Animal PET Imaging Protocol

The following protocol is a general guideline for conducting in vivo biodistribution studies of [18F]this compound in rats.

Workflow for In Vivo PET Imaging

Caption: Experimental workflow for a preclinical [18F]this compound PET study.

Detailed Steps:

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. Animals should be acclimatized before the study.

-

Anesthesia: Anesthesia is typically induced and maintained with isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen. The animal's physiological parameters (respiration, temperature) should be monitored throughout the scan.

-

Catheterization: A catheter is placed in a lateral tail vein for the intravenous administration of the radiotracer.

-

Positioning: The animal is positioned in the PET scanner, with the brain in the center of the field of view.

-

Radiotracer Injection: [18F]this compound (typically 10-20 MBq) is administered as a bolus injection through the tail-vein catheter. The injection should be followed by a saline flush.

-

PET Data Acquisition: A dynamic scan is acquired for 60 to 90 minutes. The data is typically binned into a series of time frames of increasing duration.

-

Image Reconstruction: The acquired data is reconstructed using an appropriate algorithm (e.g., 2D or 3D filtered back-projection or iterative reconstruction), with corrections for attenuation, scatter, and radioactive decay.

-

Data Analysis: The reconstructed PET images are co-registered with a brain atlas or an anatomical MRI/CT scan. Regions of interest (ROIs) are drawn on the anatomical images and transferred to the dynamic PET data to generate time-activity curves (TACs) for different brain regions. From the TACs, quantitative parameters such as the standardized uptake value (SUV) or binding potential can be calculated.[6]

Ex Vivo Autoradiography

Ex vivo autoradiography can be used to confirm the in vivo PET findings with higher spatial resolution.

-

Animal Euthanasia: At the end of the PET scan, the animal is euthanized.

-

Brain Extraction: The brain is rapidly removed and frozen in isopentane cooled with dry ice.

-

Sectioning: The frozen brain is sectioned into thin (e.g., 20 µm) coronal or sagittal sections using a cryostat.

-

Exposure: The brain sections are exposed to a phosphor imaging plate or autoradiographic film.

-

Imaging: After exposure, the imaging plate is scanned, and the resulting image shows the distribution of radioactivity in the brain tissue.[5]

Adenosine A1 Receptor Signaling Pathway

[18F]this compound acts as an antagonist at the adenosine A1 receptor, blocking the downstream signaling cascade initiated by the endogenous ligand, adenosine. A1ARs are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o).

Caption: Simplified signaling pathway of the adenosine A1 receptor.

Activation of the A1AR by adenosine leads to the dissociation of the Gi/o protein into its α and βγ subunits. The α subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. The βγ subunits can directly activate G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels. The overall effect is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, leading to a decrease in neuronal excitability.

Conclusion

[18F]this compound is a well-validated and valuable tool for the in vivo imaging of adenosine A1 receptors in the brain. Its favorable biodistribution and specific binding characteristics make it suitable for a wide range of preclinical and clinical research applications. The standardized protocols outlined in this guide are intended to facilitate the successful implementation of [18F]this compound PET imaging studies, ensuring data quality and reproducibility.

References

- 1. A Dual Tracer PET-MRI Protocol for the Quantitative Measure of Regional Brain Energy Substrates Uptake in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. In vivo imaging of adenosine A1 receptors in the human brain with [18F]this compound and positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of 18F-CPFPX, a novel adenosine A1 receptor ligand: in vitro autoradiography and high-resolution small animal PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. Micro-PET CT procedures for brain imaging of rats [protocols.io]

The Role of A1 Adenosine Receptors in Neurological Disorders: A Technical Guide

Abstract: The A1 adenosine receptor (A1AR), a G protein-coupled receptor ubiquitously expressed in the central nervous system, is a critical modulator of neuronal activity and survival. As a key component of the purinergic signaling system, it responds to endogenous adenosine, a nucleoside whose extracellular levels rise significantly during metabolic stress, such as hypoxia and ischemia.[1][2] A1AR activation is predominantly neuroprotective, primarily through the inhibition of excitatory neurotransmitter release and hyperpolarization of neuronal membranes.[1][3] This guide provides an in-depth technical overview of the A1AR's role in the pathophysiology of major neurological disorders, including epilepsy, Alzheimer's disease, Parkinson's disease, and ischemic stroke. It summarizes key quantitative data, details essential experimental protocols for A1AR research, and visualizes the core signaling pathways and workflows relevant to drug development professionals and researchers in the field.

The A1 Adenosine Receptor: Molecular Mechanisms

The A1 adenosine receptor is a Class A G protein-coupled receptor (GPCR) that plays a vital homeostatic role in the brain.[3] Its highest expression is found in the hippocampus, cerebral cortex, cerebellum, and dorsal horn of the spinal cord.[4][5] Functionally, A1ARs act as a brake on neuronal activity, a role that becomes particularly crucial under conditions of excessive excitation or metabolic demand.

A1AR Signaling Pathway

Upon binding its endogenous ligand, adenosine, the A1AR undergoes a conformational change that activates its coupled heterotrimeric Gi/o proteins.[6] The primary downstream effect of this activation is the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[6] This, in turn, decreases the activity of protein kinase A (PKA) and modulates the function of various downstream targets. Additionally, the βγ-subunits released from the activated G-protein can directly modulate ion channels, notably activating G protein-coupled inwardly-rectifying potassium (GIRK) channels, which leads to membrane hyperpolarization, and inhibiting N-type and P/Q-type voltage-gated calcium channels, which suppresses neurotransmitter release.[3]

Role of A1AR in Major Neurological Disorders

The neuromodulatory and homeostatic functions of A1ARs position them as key players in the brain's response to pathological insults. Their role, however, can be complex and context-dependent.

Epilepsy

Adenosine, acting primarily through A1ARs, is a potent endogenous anticonvulsant and seizure terminator.[3] A1ARs are highly concentrated in seizure-prone brain regions, such as the hippocampus and neocortex, where their activation exerts powerful inhibitory effects on synaptic transmission.[4] In animal models of pharmacoresistant epilepsy, selective A1AR agonists have been shown to completely suppress epileptic discharges.[7] The neuroprotective effects of A1AR activation in epilepsy are mediated by reducing neuronal apoptosis and structural damage in areas like the hippocampal CA3 region.[8] This makes the A1AR a promising therapeutic target for medically refractory epilepsy.[4]

Alzheimer's Disease (AD)

The role of A1AR in AD is multifaceted, with evidence pointing to both neuroprotective and potentially detrimental contributions. Post-mortem studies of AD brains have revealed a significant reduction in A1AR density (Bmax), ranging from 40-60%, in the hippocampus, particularly in the molecular layer of the dentate gyrus and the CA1 and CA3 regions.[9][10] This loss of receptors, which occurs without a change in ligand affinity (Kd), is thought to reflect the degeneration of presynaptic terminals from intrinsic neurons and the perforant path.[9][10]

Conversely, other studies have found that A1ARs accumulate in degenerating neurons containing neurofibrillary tangles and in the dystrophic neurites of senile plaques.[11][12] In cell line models, A1AR activation can increase the production of soluble forms of amyloid precursor protein (APP) and promote tau phosphorylation in an ERK-dependent manner, suggesting a role in the progression of AD pathology.[12][13] An imbalance characterized by decreased A1AR signaling and increased A2A receptor signaling has been proposed as a key factor in the cognitive dysfunction seen in AD.[14]

Parkinson's Disease (PD)

In the basal ganglia, A1ARs are critically involved in modulating the dopaminergic system, which is central to the pathophysiology of PD.[15] A1ARs are co-localized with dopamine D1 receptors (D1R) on striatal medium spiny neurons of the "direct pathway".[15][16] There is an antagonistic interaction between these two receptors; A1AR activation inhibits D1R signaling, reducing D1R-induced cAMP production and subsequent GABA release in the substantia nigra pars reticulata.[15][17] This interaction is crucial for motor control. While A2A receptor antagonists are a primary focus for non-dopaminergic PD therapy, the modulatory role of A1ARs is an integral part of the underlying circuitry.[18][19] Furthermore, a rare homozygous mutation in the A1AR gene (ADORA1) has been associated with early-onset PD, potentially by causing a loss of function that leads to dysregulated glutamate release and excitotoxicity.[20]

References

- 1. mdpi.com [mdpi.com]

- 2. Adenosine Receptors in Cerebral Ischemia [flore.unifi.it]

- 3. Adenosine A1 Receptor and Epilepsy | Encyclopedia MDPI [encyclopedia.pub]

- 4. Adenosine Receptors and Epilepsy: Current Evidence and Future Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. innoprot.com [innoprot.com]

- 7. Seizure suppression by adenosine A1 receptor activation in a mouse model of pharmacoresistant epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Adenosine A1 Receptor Agonist Protects Against Hippocampal Neuronal Injury After Lithium Chloride-Pilocarpine- Induced Epilepsy [scielo.org.mx]

- 9. Reduced density of adenosine A1 receptors and preserved coupling of adenosine A1 receptors to G proteins in Alzheimer hippocampus: a quantitative autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hippocampal adenosine A1 receptors are decreased in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A1 adenosine receptors accumulate in neurodegenerative structures in Alzheimer disease and mediate both amyloid precursor protein processing and tau phosphorylation and translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A1 Adenosine Receptors Accumulate in Neurodegenerative Structures in Alzheimer's Disease and Mediate Both Amyloid Precursor Protein Processing and Tau Phosphorylation and Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. [Roles of adenosine receptors in Alzheimer's disease]. | Semantic Scholar [semanticscholar.org]

- 15. Frontiers | Targeting Adenosine Signaling in Parkinson's Disease: From Pharmacological to Non-pharmacological Approaches [frontiersin.org]

- 16. Basal ganglia - Wikipedia [en.wikipedia.org]

- 17. Adenosine A1 receptors control dopamine D1-dependent [(3)H]GABA release in slices of substantia nigra pars reticulata and motor behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Adenosine A2A Antagonists | Parkinson's Foundation [parkinson.org]

- 19. Adenosine A2AR/A1R Antagonists Enabling Additional H3R Antagonism for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Adenosine A1-A2A Receptor Heteromer as a Possible Target for Early-Onset Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

CPFPX: A Technical Whitepaper on its Properties as a High-Affinity A1 Adenosine Receptor Antagonist for Research and Imaging

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of 8-cyclopentyl-3-(3-fluoropropyl)-1-propylxanthine (CPFPX), a potent and selective antagonist for the A1 adenosine receptor (A1AR). While primarily developed and utilized in its radiolabeled form, [¹⁸F]this compound, as a ligand for Positron Emission Tomography (PET) imaging, its well-characterized pharmacological profile serves as a critical tool for understanding the therapeutic potential of A1AR modulation. This whitepaper details the mechanism of action, binding kinetics, experimental protocols, and the signaling pathways associated with the A1AR, the direct target of this compound.

Introduction to this compound and the A1 Adenosine Receptor

This compound is a xanthine-based antagonist of the A1 adenosine receptor (A1AR). Adenosine is a ubiquitous signaling nucleoside that modulates numerous physiological processes by activating four G protein-coupled receptors: A1, A2A, A2B, and A3. The A1AR is the most abundant adenosine receptor in the brain, where it plays a significant role in neuro-modulation, including feedback inhibition of excitatory neurotransmission and induction of sleep.[1][2] The involvement of A1ARs in pathological conditions such as cerebral ischemia, epilepsy, and neurodegeneration has made it a long-standing target for therapeutic intervention and in-vivo imaging.[1]

This compound, particularly its fluorine-18 radiolabeled version ([¹⁸F]this compound), was developed as a highly selective and specific ligand for the noninvasive imaging of A1ARs in the living brain using PET.[1] Its high lipophilicity allows it to readily cross the blood-brain barrier.[1][2] Although not a therapeutic agent itself, the data derived from [¹⁸F]this compound studies are instrumental for drug development, offering insights into target engagement, receptor occupancy of novel A1AR-targeting drugs, and the role of A1AR in disease. For instance, [¹⁸F]this compound PET has been used to study the cerebral actions of caffeine, a non-specific adenosine receptor antagonist.[3]

Pharmacological Profile and Binding Characteristics

This compound demonstrates high affinity and selectivity for the A1 adenosine receptor. In-vitro and in-vivo studies have quantified its binding properties, establishing it as a reliable tool for A1AR investigation.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its metabolites.

| Parameter | Value | Species/Tissue | Notes | Reference |

| Binding Affinity (Kd) | 4.4 nmol/L | Rat Brain | Measured using [³H]this compound in vitro. | [1][2] |

| Metabolite Binding (Ki) | 1.9 - 380 nm | Pig Brain Cortex (A1AR) | For various putative metabolites displacing [³H]this compound. | [3][4] |

| Metabolite Selectivity (Ki) | >180 nm | Pig Striatum (A2AAR) | For various putative metabolites against [³H]ZM241385. | [3][4] |

| In-Vivo Displacement | 72% ± 8% | Rat Brain | Displacement of [¹⁸F]this compound by the A1AR antagonist DPCPX. | [1][2] |

Mechanism of Action: A1 Adenosine Receptor Signaling

This compound acts as a competitive antagonist at the A1 adenosine receptor. The A1AR is a Gi/o-coupled receptor. Upon activation by its endogenous ligand, adenosine, the receptor initiates a signaling cascade that is primarily inhibitory in nature. This compound blocks this activation.

The canonical signaling pathway involves:

-

Adenosine Binding: Adenosine binds to the A1AR.

-

G-Protein Activation: The receptor activates the associated inhibitory G-protein (Gi/o).

-

Adenylyl Cyclase Inhibition: The Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Ion Channel Modulation: The Gβγ subunit can directly modulate ion channels, leading to the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated Ca²⁺ channels.

This cascade results in neuronal hyperpolarization and reduced neurotransmitter release, which are key mechanisms of adenosine's neuroprotective and neuromodulatory effects. By binding to the receptor without activating it, this compound prevents these downstream effects.

References

- 1. Evaluation of 18F-CPFPX, a novel adenosine A1 receptor ligand: in vitro autoradiography and high-resolution small animal PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. 18F-CPFPX - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Synthesis and Pharmacological Evaluation of Identified and Putative Metabolites of the A1 Adenosine Receptor Antagonist 8-Cyclopentyl-3-(3-fluoropropyl)-1-propylxanthine (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Cpfpx: A Technical Guide to its Interaction with the A1 Adenosine Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and methodologies related to the investigation of Cpfpx (8-cyclopentyl-3-(3-fluoropropyl)-1-propylxanthine), a selective antagonist of the A1 adenosine receptor (A1AR). The content herein is intended to serve as a core resource for researchers and professionals in the field of drug development, offering detailed experimental protocols, summarized quantitative data, and visual representations of key biological and experimental processes.

Introduction to this compound and the A1 Adenosine Receptor

The A1 adenosine receptor, a G protein-coupled receptor, is a critical modulator of various physiological processes, particularly in the brain where it is heterogeneously distributed. Its involvement in neurotransmission, sleep induction, and its potential role in pathological conditions such as cerebral ischemia and epilepsy make it a significant target for therapeutic intervention. This compound, a xanthine-based antagonist, has emerged as a highly selective and high-affinity ligand for the A1AR, demonstrating its utility as a research tool and a potential candidate for diagnostic imaging and therapeutic development. This document summarizes the key preclinical findings that characterize the interaction of this compound with the A1AR.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from preclinical studies of this compound, providing a clear comparison of its pharmacological properties.

| Parameter | Value | Species | Assay Type | Reference |

| Binding Affinity (Kd) | 4.4 nmol/L | Rat | In vitro radioligand binding assay with ³H-Cpfpx | [1][2][3] |

Table 1: In Vitro Binding Affinity of this compound for A1AR

| Parameter | Observation | Species | Method | Reference |

| In Vivo Displacement | 72% ± 8% displacement of ¹⁸F-Cpfpx by the A1AR antagonist 8-cyclopentyl-1,3-dipropylxanthine | Rat | In vivo small animal PET | [2] |

| Blood-Brain Barrier Penetration | Excellent and immediate penetration | Rat | In vivo small animal PET | [1][2] |

| In Vivo Stability | Excellent | Rat | In vivo small animal PET | [1][2] |

| Brain Uptake | Rapid and high in gray matter regions (cerebellum, thalamus, neocortex) | Rat | In vivo small animal PET | [1][2] |

Table 2: In Vivo Characteristics of this compound

| Receptor/Transporter | Competition | Reference |

| Adenosine A2A Receptor | No competition below the micromolar level by ZM 241385 | [1][2] |

| Cholinergic Receptors | No competition below the micromolar level | [1][2] |

| Serotoninergic Receptors | No competition below the micromolar level | [1][2] |

| Glutamatergic Receptors | No competition below the micromolar level | [1][2] |

Table 3: Selectivity Profile of this compound

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vitro Radioligand Binding Assay

This protocol is adapted from the methodologies described in the preclinical evaluation of ³H-Cpfpx.

Objective: To determine the binding affinity (Kd) of this compound for the A1AR.

Materials:

-

Rat brain tissue expressing A1AR

-

³H-Cpfpx (radioligand)

-

Unlabeled this compound (for competition)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer. Centrifuge the homogenate at low speed to remove debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in fresh binding buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the membrane preparation, ³H-Cpfpx at various concentrations, and either binding buffer (for total binding) or a high concentration of unlabeled this compound (for non-specific binding).

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the Kd and Bmax by non-linear regression analysis of the saturation binding data.

Quantitative Receptor Autoradiography

This protocol is based on the methods used for in vitro imaging of A1AR with ³H-Cpfpx.

Objective: To visualize and quantify the distribution of A1AR in brain tissue.

Materials:

-

Rat brain sections (cryostat-cut)

-

³H-Cpfpx

-

Unlabeled A1AR antagonist (e.g., DPCPX) for non-specific binding

-

Incubation buffer

-

Wash buffer

-

Phosphor imaging plates or autoradiography film

-

Image analysis software

Procedure:

-

Tissue Preparation: Mount fresh-frozen rat brain sections onto microscope slides.

-

Pre-incubation: Pre-incubate the slides in buffer to remove endogenous adenosine.

-

Incubation: Incubate the slides with a solution containing ³H-Cpfpx. For determination of non-specific binding, co-incubate adjacent sections with an excess of an unlabeled A1AR antagonist.

-

Washing: Wash the slides in ice-cold buffer to remove unbound radioligand.

-

Drying: Dry the slides rapidly.

-

Exposure: Expose the dried slides to phosphor imaging plates or autoradiography film.

-

Image Acquisition and Analysis: Scan the imaging plates or develop the film. Quantify the signal intensity in different brain regions using image analysis software, comparing total and non-specific binding to determine specific binding.

In Vivo Small Animal PET Imaging

This protocol outlines the general procedure for performing PET imaging in rats with ¹⁸F-Cpfpx.

Objective: To assess the in vivo characteristics of this compound, including brain uptake, distribution, and specific binding.

Materials:

-

¹⁸F-Cpfpx

-

Anesthetized rats

-

Small animal PET scanner

-

Displacing agent (e.g., DPCPX)

-

Data acquisition and analysis software

Procedure:

-

Animal Preparation: Anesthetize the rat and place it in the PET scanner.

-

Radiotracer Injection: Inject a bolus of ¹⁸F-Cpfpx intravenously.

-

Dynamic PET Scan: Acquire dynamic PET data over a specified period (e.g., 90 minutes) to measure the uptake and clearance of the radiotracer in the brain.

-

Displacement Study (optional): To confirm specific binding, inject a displacing agent (an unlabeled A1AR antagonist) at a time point when the radiotracer has reached equilibrium in the brain and continue the PET scan to observe the displacement of ¹⁸F-Cpfpx.

-

Image Reconstruction and Analysis: Reconstruct the PET data and perform kinetic modeling to quantify the binding potential and other parameters in different brain regions.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, provide visual representations of the A1AR signaling pathway and the experimental workflows described above.

References

The Adenosine A1 Receptor Ligand CPFPX: A Technical Guide for Molecular Imaging

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Cyclopentyl-3-(3-fluoropropyl)-1-propylxanthine (CPFPX) is a potent and selective antagonist for the adenosine A1 receptor (A1AR). Radiolabeled with fluorine-18 ([18F]this compound), it has emerged as a valuable tool for the in vivo quantification of A1ARs in the brain using Positron Emission Tomography (PET). This technical guide provides a comprehensive overview of [18F]this compound in molecular imaging, detailing its radiochemistry, pharmacology, and application in preclinical and clinical research. The document includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key biological and experimental pathways to serve as a resource for researchers in neuroscience and drug development.

Introduction

Adenosine is a critical neuromodulator in the central nervous system, exerting its effects through four G protein-coupled receptors: A1, A2A, A2B, and A3. The A1 adenosine receptor (A1AR) is abundantly expressed in the brain, particularly in the cerebellum, thalamus, and neocortex, and plays a crucial role in neuroprotection, sleep regulation, and the modulation of neurotransmission.[1] Given its involvement in various neurological and psychiatric disorders, the A1AR is a significant target for drug development and in vivo imaging.

[18F]this compound is a xanthine-based A1AR antagonist that readily crosses the blood-brain barrier and binds with high affinity and selectivity to A1ARs.[1] Its favorable pharmacokinetic profile and specific binding characteristics make it a suitable radioligand for the noninvasive imaging and quantification of A1ARs using PET.[1]

Pharmacology and Mechanism of Action

This compound acts as a competitive antagonist at the adenosine A1 receptor. By binding to the receptor, it blocks the endogenous ligand adenosine from activating the receptor's downstream signaling cascade.

Signaling Pathway

The adenosine A1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G proteins, Gi and Go.[2][3] Upon activation by an agonist, the G protein is activated, leading to the inhibition of adenylyl cyclase.[2][3] This, in turn, decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[3] As an antagonist, this compound prevents this signaling cascade from being initiated by adenosine.

Quantitative Data

The following tables summarize key quantitative data for this compound and [18F]this compound from various studies.

Table 1: In Vitro Binding Properties of this compound

| Parameter | Value | Species | Tissue | Reference |

| Kd | 4.4 nmol/L | Rat | Brain | [1][4] |

| Selectivity (A1 vs A2A) | 1,200-fold | Rat | Striatal Membranes | [4] |

Table 2: Radiosynthesis of [18F]this compound

| Parameter | Value | Reference |

| Radiochemical Yield | 45 ± 7% | [4] |

| Radiochemical Purity | >98% | [4] |

| Specific Activity | >270 GBq/µmol | [4] |

| Synthesis Time | ~55 min | [4] |

Table 3: In Vivo Properties of [18F]this compound

| Parameter | Value | Species | Notes | Reference |

| LogP | 2.1 ± 0.15 | - | Octanol-water partition coefficient | [4] |

| In vivo displacement by DPCPX | 72 ± 8% | Rat | DPCPX is a known A1AR antagonist | [1] |

| Specific Binding in Reference Region | ~45% | Rat | Olfactory bulb used as reference | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Radiosynthesis of [18F]this compound

The radiosynthesis of no-carrier-added [18F]this compound is typically achieved through a nucleophilic substitution reaction.

Precursor: 8-cyclopentyl-3-(3-tosyloxypropyl)-1-propylxanthine.

Procedure:

-

[18F]Fluoride Production: [18F]Fluoride is produced via the 18O(p,n)18F nuclear reaction in a cyclotron.

-

[18F]Fluoride Trapping and Elution: The produced [18F]fluoride is trapped on an anion exchange cartridge and subsequently eluted with a solution of Kryptofix 2.2.2 and potassium carbonate.

-

Azeotropic Drying: The eluted [18F]fluoride is dried by azeotropic distillation with acetonitrile.

-

Radiolabeling Reaction: The precursor, dissolved in a suitable solvent like DMSO, is added to the dried [18F]fluoride complex. The reaction mixture is heated to a high temperature (e.g., 180°C) for a specific duration (e.g., 15 minutes).[6]

-

Purification: The crude reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC).[6]

-

Formulation: The purified [18F]this compound fraction is collected, the solvent is removed, and the final product is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for injection.[4]

In Vitro Autoradiography

In vitro autoradiography with [3H]this compound is used to visualize the distribution of A1ARs in tissue sections.

Procedure:

-

Tissue Preparation: Brains are rapidly removed, frozen, and sectioned on a cryostat (e.g., 20 µm thickness). The sections are thaw-mounted onto microscope slides.[7]

-

Pre-incubation: The slides are pre-incubated in a buffer (e.g., 170 mmol/L TRIS-HCl, pH 7.4) for approximately 20 minutes to rehydrate the tissue and remove endogenous ligands.[4][7]

-

Incubation: The sections are then incubated with a solution containing [3H]this compound (e.g., 4.4 nmol/L) in the same buffer, often with the addition of adenosine deaminase to degrade any remaining endogenous adenosine. Incubation is typically carried out at room temperature for about 120 minutes.[4][7]

-

Washing: To remove unbound radioligand, the slides are washed in ice-cold buffer (e.g., 2 x 5 minutes).[4][7]

-

Drying: The slides are briefly rinsed in ice-cold distilled water and then dried under a stream of cool, dry air.[4][7]

-

Exposure: The dried slides are apposed to a phosphor imaging plate or autoradiographic film for a period of time to allow the radioactive decay to create an image.

-

Image Analysis: The resulting autoradiograms are analyzed using densitometry to quantify the receptor density in different brain regions.

Small Animal PET Imaging

Preclinical PET imaging with [18F]this compound is performed to assess the in vivo distribution and kinetics of the radiotracer in animal models.

Procedure:

-

Animal Preparation: Animals (e.g., rats or mice) are typically anesthetized for the duration of the scan. Common anesthetics include isoflurane or a combination of ketamine and xylazine.[8][9] Body temperature should be maintained using a heating pad.

-

Radiotracer Administration: A bolus of [18F]this compound is injected intravenously (e.g., via a tail vein catheter).[10]

-

PET Scan Acquisition: The animal is positioned in the PET scanner, and a dynamic or static scan is acquired. Dynamic scans, which involve acquiring data over a longer period (e.g., 90-120 minutes), allow for kinetic modeling.[5][11]

-

Anatomical Imaging: A CT or MRI scan is often performed in conjunction with the PET scan to provide anatomical co-registration.

-

Blood Sampling (for kinetic modeling): For detailed kinetic analysis, arterial blood samples may be drawn throughout the scan to measure the concentration of the radiotracer in the plasma over time.[5]

-

Data Analysis: The PET data is reconstructed to generate images of radiotracer distribution. For quantitative analysis, regions of interest (ROIs) are drawn on the images, and time-activity curves are generated. Kinetic models (e.g., two-tissue compartment model) can be applied to these curves to estimate parameters such as the volume of distribution (VT).[11]

Human PET Imaging

Clinical PET studies with [18F]this compound are conducted to investigate A1ARs in healthy volunteers and patient populations.

Procedure:

-

Subject Preparation: Subjects are typically asked to fast for a certain period before the scan to minimize potential effects of endogenous substances.

-

Radiotracer Administration: A bolus of [18F]this compound is administered intravenously.

-

PET Scan Acquisition: A dynamic PET scan is usually acquired over a period of about 90 minutes.[11]

-

Anatomical Imaging: An MRI of the brain is obtained for anatomical reference and co-registration with the PET data.

-

Arterial Blood Sampling: Arterial blood is sampled throughout the scan to provide an input function for kinetic modeling.

-

Data Analysis: The PET data is reconstructed and co-registered with the subject's MRI. Time-activity curves are generated for various brain regions. Voxel-wise graphical analysis or kinetic modeling is then used to generate parametric images of the total volume of distribution (DVt), which is proportional to the density of available receptors.[11]

Experimental and Developmental Workflows

The development and application of a PET radiotracer like [18F]this compound follows a structured workflow from initial preclinical evaluation to clinical application.

Conclusion

[18F]this compound is a well-characterized and reliable radioligand for the in vivo imaging of adenosine A1 receptors with PET.[1] Its high affinity, selectivity, and favorable pharmacokinetics have made it a valuable tool in neuroscience research, enabling the noninvasive quantification of A1ARs in the living brain. This technical guide provides a centralized resource of key data and protocols to facilitate the continued use and application of [18F]this compound in both preclinical and clinical research settings. The methodologies and workflows described herein are intended to support the design and execution of future studies aimed at further elucidating the role of the adenosine A1 receptor in health and disease.

References

- 1. Evaluation of 18F-CPFPX, a novel adenosine A1 receptor ligand: in vitro autoradiography and high-resolution small animal PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A1-adenosine receptor inhibition of adenylate cyclase in failing and nonfailing human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. In vivo kinetic and steady-state quantification of 18F-CPFPX binding to rat cerebral A1 adenosine receptors: validation by displacement and autoradiographic experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of a Novel 18F-Labeled Radiotracer for PET Imaging of the Adenosine A2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. An anesthetic method compatible with 18F-FDG-PET studies in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SOP/Guidlines for Animal PET/CT Imaging Studies - Biomedical Research Imaging Center [med.unc.edu]

- 11. 18F-CPFPX PET: on the generation of parametric images and the effect of scan duration - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for [18F]CPFPX PET Imaging in Human Subjects

For Researchers, Scientists, and Drug Development Professionals

Introduction

[18F]CPFPX (8-cyclopentyl-3-(3-[18F]fluoropropyl)-1-propylxanthine) is a potent and selective antagonist for the A1 adenosine receptor (A1AR). Positron Emission Tomography (PET) imaging with [18F]this compound allows for the in vivo quantification and visualization of A1ARs in the human brain. This technology is a valuable tool in neuroscience research and drug development, enabling the study of the role of A1ARs in various physiological and pathological conditions. These application notes provide a comprehensive overview and detailed protocols for conducting [18F]this compound PET imaging studies in human subjects.

Signaling Pathway

The signaling pathway of interest for [18F]this compound PET imaging is the adenosine A1 receptor pathway. [18F]this compound acts as an antagonist, binding to the A1AR and blocking the downstream effects of adenosine. This interaction can be visualized and quantified with PET.

Experimental Protocols

Radiosynthesis and Quality Control of [18F]this compound

The radiosynthesis of [18F]this compound is a crucial first step. The following is a general protocol; however, it is essential to follow all local regulations and good manufacturing practices (GMP) for the production of radiopharmaceuticals for human use.

Materials:

-

Precursor: 8-cyclopentyl-1-propyl-3-(3-tosyloxypropyl)xanthine

-

[18F]Fluoride

-

Kryptofix 2.2.2 (K222)

-

Potassium carbonate (K2CO3)

-

Acetonitrile (anhydrous)

-

Water for injection

-

Ethanol (absolute)

-

Sterile filtration unit (0.22 µm)

-

High-performance liquid chromatography (HPLC) system with a semi-preparative column (e.g., C18)

-

TLC scanner

-

Gas chromatograph

Procedure:

-

[18F]Fluoride Production: Produce [18F]fluoride via the 18O(p,n)18F nuclear reaction in a cyclotron.

-

Azeotropic Drying: Trap the [18F]fluoride on an anion exchange cartridge. Elute with a solution of K222 and K2CO3 in acetonitrile/water. Dry the mixture by azeotropic distillation under a stream of nitrogen.

-

Radiolabeling: Add the precursor dissolved in anhydrous acetonitrile to the dried [18F]fluoride/K222/K2CO3 complex. Heat the reaction mixture at an elevated temperature (e.g., 120°C) for a specified time (e.g., 10-15 minutes).

-

Purification: Purify the crude reaction mixture using semi-preparative HPLC to isolate the [18F]this compound peak.

-

Formulation: Evaporate the HPLC solvent and reformulate the purified [18F]this compound in a sterile, injectable solution (e.g., physiological saline with a small percentage of ethanol).

-

Sterile Filtration: Pass the final product through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Quality Control:

| Test | Specification |

| Appearance | Clear, colorless solution, free of visible particles |

| pH | 4.5 - 7.5 |

| Radiochemical Purity | ≥ 95% |

| Radionuclidic Purity | ≥ 99.5% |

| Residual Solvents | Ethanol < 10% v/v, Acetonitrile < 410 ppm |

| Bacterial Endotoxins | < 175 EU/V (V = maximum recommended dose in mL) |

| Sterility | Sterile |

Subject Preparation

Proper subject preparation is critical for obtaining high-quality PET images and ensuring subject safety.

Pre-Scan Instructions:

-

Informed Consent: Obtain written informed consent from the subject after a thorough explanation of the study procedures and potential risks.

-

Medical History: Obtain a complete medical history, including any neurological conditions, medications, and allergies.

-

Dietary Restrictions: Instruct subjects to fast for at least 4-6 hours prior to the PET scan to minimize any potential effects of caffeine and other dietary xanthines on A1AR availability. Water is permitted.

-

Medication Review: Review all medications. Subjects should abstain from caffeine-containing beverages and medications for at least 24 hours before the scan.

-

Pregnancy Test: For female subjects of childbearing potential, a negative pregnancy test is required before radiotracer administration.

-

Intravenous Access: Place an intravenous catheter for radiotracer injection and, if applicable, for arterial blood sampling.

PET/CT Image Acquisition

Scanner: A high-resolution PET/CT scanner is required.

Acquisition Protocol:

-

Positioning: Position the subject comfortably on the scanner bed with their head immobilized using a head holder to minimize motion artifacts.

-

CT Scan: Perform a low-dose CT scan for attenuation correction and anatomical localization.

-

Radiotracer Injection: Administer a bolus injection of [18F]this compound intravenously. The typical injected dose for human studies is approximately 185-370 MBq (5-10 mCi).

-

Dynamic PET Scan: Start a dynamic PET scan immediately after the injection. A typical scan duration is 90 minutes. The framing protocol may be as follows: 12 x 10s, 3 x 20s, 2 x 30s, 5 x 60s, 5 x 120s, 6 x 300s, 3 x 600s.

-

Arterial Blood Sampling (for full kinetic modeling): If a full kinetic analysis is planned, arterial blood samples should be collected throughout the scan to measure the arterial input function. The sampling schedule should be frequent in the initial minutes and then spaced out over the remainder of the scan.

Data Analysis

The goal of data analysis is to quantify the distribution and density of A1ARs in the brain. The two-tissue compartment model is the gold standard for analyzing [18F]this compound PET data.

Workflow:

Steps:

-

Image Reconstruction: Reconstruct the dynamic PET data with corrections for attenuation, scatter, and random coincidences.

-

Motion Correction: If necessary, perform frame-by-frame motion correction.

-

Coregistration: Coregister the dynamic PET images to the subject's anatomical MRI.

-

Region of Interest (ROI) Definition: Define ROIs on the coregistered MRI for various brain regions (e.g., cortex, striatum, thalamus, cerebellum).

-

Time-Activity Curve (TAC) Generation: Generate TACs for each ROI by plotting the average radioactivity concentration in the ROI over time.

-

Arterial Input Function: Measure the radioactivity in the collected arterial blood samples and perform metabolite analysis to determine the fraction of unmetabolized [18F]this compound in plasma over time. This serves as the arterial input function.

-

Kinetic Modeling: Fit the ROI TACs and the arterial input function to a two-tissue compartment model to estimate the kinetic parameters:

-

K1: Rate constant for transfer from plasma to the free compartment in tissue (mL/cm³/min).

-

k2: Rate constant for transfer from the free compartment back to plasma (min⁻¹).

-

k3: Rate constant for transfer from the free to the specifically bound compartment (min⁻¹).

-

k4: Rate constant for transfer from the specifically bound compartment back to the free compartment (min⁻¹).

-

-

Distribution Volume (DVt): Calculate the total distribution volume (DVt), which is an index of A1AR density, using the formula: DVt = K1/k2 * (1 + k3/k4).

Quantitative Data

The following table summarizes typical [18F]this compound total distribution volume (DVt) values in various brain regions of healthy human subjects.

| Brain Region | Distribution Volume (DVt) (mL/cm³) (Mean ± SD) |

| Frontal Cortex | 15.3 ± 2.1 |

| Temporal Cortex | 17.1 ± 2.3 |

| Parietal Cortex | 14.8 ± 2.0 |

| Occipital Cortex | 16.0 ± 2.2 |

| Cingulate Cortex | 16.5 ± 2.4 |

| Insula | 17.5 ± 2.5 |

| Caudate Nucleus | 18.2 ± 2.8 |

| Putamen | 19.5 ± 3.1 |

| Thalamus | 17.8 ± 2.6 |

| Hippocampus | 18.8 ± 2.9 |

| Cerebellum | 8.9 ± 1.5 |

Dosimetry

The radiation dose from an [18F]this compound PET scan is comparable to other 18F-labeled radiopharmaceutical studies. The highest radiation dose is received by the gallbladder, followed by the liver and the urinary bladder. The effective dose is approximately 17.6 µSv/MBq. For a typical injected dose of 370 MBq, the effective dose is about 6.5 mSv.[1][2]

Conclusion

[18F]this compound PET imaging is a powerful and reliable method for the in vivo quantification of A1 adenosine receptors in the human brain. Adherence to standardized protocols for radiosynthesis, subject preparation, image acquisition, and data analysis is essential for obtaining high-quality, reproducible results. These application notes provide a framework for researchers to design and implement [18F]this compound PET studies in human subjects.

References

Small Animal PET Imaging Protocol for the Adenosine A1 Receptor with [18F]CPFPX

Application Note and Protocol

This document provides a detailed protocol for conducting small animal Positron Emission Tomography (PET) imaging studies using [18F]8-cyclopentyl-3-(3-fluoropropyl)-1-propylxanthine ([18F]CPFPX), a selective antagonist for the adenosine A1 receptor (A1AR). The content is intended for researchers, scientists, and drug development professionals engaged in preclinical neuroimaging.

Introduction

[18F]this compound is a valuable radioligand for the in vivo quantification of A1ARs in the brain.[1] The adenosine A1 receptor, a G protein-coupled receptor, is widely distributed throughout the brain and plays a crucial role in various physiological and pathological processes, including neuroprotection, sleep regulation, and epilepsy. PET imaging with [18F]this compound allows for the non-invasive assessment of A1AR density and occupancy in rodent models of neurological disorders. This protocol outlines the necessary steps for animal preparation, radiotracer administration, PET image acquisition, and data analysis.

Characteristics of [18F]this compound

-

Target: Adenosine A1 Receptor (A1AR) Antagonist

-